- Bismuth(III) chloride-catalyzed chlorination of alcohols by chlorosilanes, Synlett, 1994, (9), 723-4
Cas no 934-11-2 ((1-Chloropropyl)benzene)
(1-Chloropropyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, (1-chloropropyl)-
- (1-Chloropropyl)benzene
- (1-CHLORO-PROPYL)-BENZENE
- 1-chloro-1-phenylpropane
- (1-Chloropropyl)benzene (ACI)
- 1-Phenylpropyl chloride
- α-Ethylbenzyl chloride
- AKOS009235220
- 934-11-2
- DB-299412
- J-500148
- 1-chloropropylbenzene
- (1-Chloropropargylidene)cyclohexane
- Benzene, (1-chloropropyl)
- SCHEMBL212179
- DTXSID70335275
- EN300-91435
- (1-Chloropropyl)-benzene
- J-500147
-
- MDL: MFCD00466194
- Inchi: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
- InChI Key: MZMVVHAHSRJOEO-UHFFFAOYSA-N
- SMILES: ClC(CC)C1C=CC=CC=1
Computed Properties
- Exact Mass: 154.0549280g/mol
- Monoisotopic Mass: 154.0549280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 84.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 0Ų
(1-Chloropropyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C588183-10mg |
(1-Chloropropyl)benzene |
934-11-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C588183-50mg |
(1-Chloropropyl)benzene |
934-11-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C588183-100mg |
(1-Chloropropyl)benzene |
934-11-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A019087494-1g |
(1-Chloropropyl)benzene |
934-11-2 | 97% | 1g |
$684.09 | 2023-08-31 | |
| eNovation Chemicals LLC | D364346-10g |
(1-Chloro-propyl)-benzene |
934-11-2 | 95% | 10g |
$685 | 2024-08-03 | |
| Fluorochem | 088759-1g |
1-Chloro-propyl)-benzene |
934-11-2 | 97% | 1g |
£549.00 | 2022-03-01 | |
| Enamine | EN300-91435-0.05g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.05g |
$59.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.1g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.1g |
$88.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.25g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.25g |
$125.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.5g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.5g |
$197.0 | 2023-02-11 |
(1-Chloropropyl)benzene Production Method
Production Method 1
Production Method 2
1.2 10 min
- Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditions, Synthesis and Reactivity in Inorganic, 2015, 45(1), 97-103
Production Method 3
Production Method 4
Production Method 5
Production Method 6
- Iron-catalysed enantioconvergent Suzuki-Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes, Chemical Communications (Cambridge, 2020, 56(93), 14661-14664
Production Method 7
Production Method 8
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
- Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its application, Chinese Journal of Chemistry, 2012, 30(7), 1647-1657
Production Method 9
- Iron catalyzed halogenation of benzylic aldehydes and ketones, Catalysis Science & Technology, 2015, 5(4), 2406-2417
Production Method 10
Production Method 11
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reaction, ChemRxiv, 2020, 1, 1-6
Production Method 12
Production Method 13
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
- Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifen, Tetrahedron, 2003, 59(18), 3219-3225
Production Method 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655
Production Method 15
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine Ligands, Angewandte Chemie, 2019, 58(32), 11112-11117
Production Method 16
- Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic system, Green Chemistry, 2018, 20(3), 680-684
Production Method 17
- Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation, Nature Communications, 2018, 9(1), 1-11
Production Method 18
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of Alkenes, Journal of the American Chemical Society, 2021, 143(35), 14089-14096
Production Method 19
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles, Journal of the American Chemical Society, 2014, 136(41), 14365-14368
(1-Chloropropyl)benzene Raw materials
(1-Chloropropyl)benzene Preparation Products
(1-Chloropropyl)benzene Suppliers
(1-Chloropropyl)benzene Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (1-Chloropropyl)benzene
Introduction to (1-Chloropropyl)benzene (CAS No. 934-11-2)
(1-Chloropropyl)benzene, with the chemical formula C₈H₉Cl, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 934-11-2, has garnered attention due to its versatile applications in synthesizing various chemical intermediates and potential roles in medicinal chemistry. Understanding its properties, synthesis methods, and recent applications is crucial for researchers and professionals in the industry.
The structure of (1-Chloropropyl)benzene consists of a benzene ring substituted with a propyl group that is further chlorinated at the terminal carbon. This unique structural feature makes it a valuable precursor in the synthesis of more complex molecules. The presence of both a benzene ring and a chlorinated alkyl chain imparts distinct reactivity, enabling its use in a wide range of chemical transformations.
In recent years, (1-Chloropropyl)benzene has been explored for its potential in pharmaceutical applications. Its derivatives have been investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, researchers have utilized this compound to develop novel compounds with antimicrobial and anti-inflammatory properties. The benzene ring serves as a scaffold for further functionalization, while the chloropropyl group provides a site for chemical modifications that can enhance drug efficacy and selectivity.
One of the most notable areas of research involving (1-Chloropropyl)benzene is its role in polymer chemistry. The compound's ability to undergo various reactions, such as nucleophilic substitution and addition reactions, makes it a useful building block for creating new polymers with tailored properties. These polymers can find applications in coatings, adhesives, and specialty materials, where specific chemical functionalities are required.
Recent studies have also highlighted the importance of (1-Chloropropyl)benzene in the development of agrochemicals. Derivatives of this compound have been tested as potential herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The chlorinated propyl group enhances the lipophilicity of these derivatives, improving their absorption and translocation within plant tissues or pest organisms.
The synthesis of (1-Chloropropyl)benzene typically involves the chlorination of 1-propylbenzene using reagents such as chlorine gas or sulfuryl chloride under controlled conditions. Advanced synthetic techniques, including catalytic processes and green chemistry approaches, have been developed to improve yield and reduce environmental impact. These methods are crucial for ensuring sustainable production practices in industrial settings.
In conclusion, (1-Chloropropyl)benzene (CAS No. 934-11-2) is a multifaceted compound with significant applications in pharmaceuticals, polymer chemistry, and agrochemicals. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules with diverse functionalities. Continued research into this compound will likely uncover further innovative uses and enhance our understanding of its potential benefits.
934-11-2 ((1-Chloropropyl)benzene) Related Products
- 26968-58-1(Benzene,(chloromethyl)ethyl)
- 28804-46-8(5,11-Dichlorotricyclo8.2.2.24,7-hexadeca-4,6,10,12,13,15-hexaene)
- 28061-21-4(Benzene,(chloromethyl)dodecyl-)
- 3617-23-0(Benzene,1,1'-(1,4-dichloro-1,4-butanediyl)bis- (9CI))
- 15951-99-2(Benzene,[(1R,2S)-1,2-dichloro-1,2-ethanediyl]bis-, rel-)
- 84852-65-3(Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-)
- 936-26-5((1-chloro-2-methylpropyl)benzene)
- 15870-87-8(Benzene,1,1'-[(1R,2R)-1,2-dichloro-1,2-ethanediyl]bis- (9CI))
- 68857-83-0(Benzene,1-(1-chloro-2-methylpropyl)-4-methyl-)
- 4714-14-1((2-chloro-2-phenylethyl)benzene)